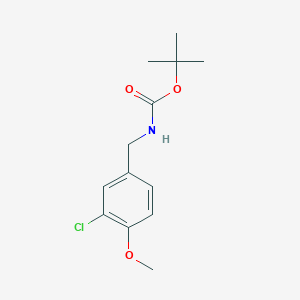

tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSKEFUGVLYCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 3-chloro-4-methoxybenzylcarbamate molecular weight

Technical Guide: tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Executive Summary

This compound is a specialized organic intermediate used primarily in the synthesis of pharmaceutical agents targeting phosphodiesterase type 5 (PDE5) and various tyrosine kinases.[1] With a molecular weight of 271.74 g/mol , this compound serves as a stable, protected form of 3-chloro-4-methoxybenzylamine , a critical pharmacophore found in the drug Avanafil (Stendra) .[1]

This guide details the physicochemical properties, synthetic protocols, and application logic for researchers utilizing this scaffold in medicinal chemistry.[2]

Physicochemical Profile

The following data characterizes the molecule in its standard state.

| Property | Value | Notes |

| Molecular Weight | 271.74 g/mol | Calculated based on IUPAC atomic weights.[1] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | |

| CAS Number (Precursor) | 41965-95-1 | Refers to the amine HCl salt starting material.[1] |

| Physical State | White to off-white solid | Typical for Boc-protected benzylamines.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water. |

| Predicted LogP | ~2.8 - 3.2 | Lipophilic due to Boc and Cl substituents.[1] |

| Flash Point | >110 °C | Estimated based on structural analogs. |

Synthetic Methodology

The synthesis of this compound is a nucleophilic substitution reaction protecting the primary amine.[1] This protocol uses the commercially available 3-chloro-4-methoxybenzylamine hydrochloride .[1][3]

Reaction Logic

-

Why Boc? The tert-butyloxycarbonyl (Boc) group renders the amine inert to nucleophilic attacks and basic conditions, allowing modifications to other parts of a complex molecule (e.g., core scaffold coupling) before acidic deprotection.[4]

-

Base Selection: Triethylamine (TEA) is used to liberate the free amine from its hydrochloride salt in situ, driving the reaction with the electrophilic Boc anhydride.

Experimental Protocol

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (Solvent, 10 mL/g of substrate)[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-4-methoxybenzylamine HCl in dry DCM under an inert atmosphere (N₂ or Ar).

-

Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add TEA over 10 minutes. The suspension will clear as the free amine is generated.

-

Protection: Add Boc₂O (dissolved in minimal DCM) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][5]

-

Workup:

-

Wash the organic layer with 1M Citric Acid (removes unreacted amine/TEA).

-

Wash with Saturated NaHCO₃ (removes acidic byproducts).

-

Wash with Brine .

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.

Visualizing the Synthesis Workflow

Figure 1: Step-wise synthesis workflow for Boc-protection of the benzylamine precursor.

Application in Drug Development

The Avanafil Connection

The 3-chloro-4-methoxybenzylamine moiety is the key pharmacophore in Avanafil , a fast-acting PDE5 inhibitor used for erectile dysfunction.[1][2]

-

Mechanism: The benzyl ring fits into the hydrophobic pocket of the PDE5 enzyme. The 3-chloro and 4-methoxy substituents provide critical steric and electronic complementarity, enhancing selectivity over other PDE isoforms (e.g., PDE6, involved in vision).[1]

-

Usage: In research settings, the Boc-protected form allows scientists to synthesize derivatives or "linker" analogs without polymerizing the amine.[1]

Deprotection Strategy

When the amine functionality is required for the final coupling step (e.g., forming the secondary amine linkage in Avanafil), the Boc group must be removed.

Standard Deprotection Protocol:

-

Dissolve the carbamate in DCM .

-

Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM).

-

Stir for 1 hour at room temperature.

-

Concentrate to yield the amine trifluoroacetate salt.

Pathway Diagram: From Intermediate to Active Drug

Figure 2: The role of the intermediate in the synthesis of the PDE5 inhibitor Avanafil.[1]

Handling and Stability

-

Storage: Store at 2–8°C under inert gas. Carbamates are generally stable but can degrade slowly if exposed to moisture and heat over prolonged periods.

-

Safety: The precursor amine is an irritant. The Boc-protected form is less corrosive but should still be handled with standard PPE (gloves, goggles, lab coat).[1]

-

NMR Characterization (Expected):

-

¹H NMR (CDCl₃): δ ~1.45 (s, 9H, Boc), ~3.89 (s, 3H, OMe), ~4.25 (d, 2H, CH₂), ~4.90 (br s, 1H, NH), ~7.1–7.4 (m, 3H, Ar-H).[1]

-

References

-

PubChem. (n.d.).[6] 3-Chloro-4-methoxybenzylamine hydrochloride.[1][3][5][7] National Library of Medicine. Retrieved from [Link]

-

New Drug Approvals. (2014). Avanafil Synthesis and Structure. Retrieved from [Link]

Sources

- 1. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chloro-4-methoxybenzylamine hydrochloride 97 41965-95-1 [sigmaaldrich.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. CAS 41965-95-1 | 3-Chloro-4-methoxybenzylamine hydrochloride - Synblock [synblock.com]

- 6. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. haihangchem.com [haihangchem.com]

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 3-chloro-4-methoxybenzylcarbamate

This guide provides a comprehensive technical overview of the solubility profile of tert-Butyl 3-chloro-4-methoxybenzylcarbamate, a compound of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in determining the developability and efficacy of new chemical entities, this document synthesizes theoretical principles with actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize and interpret the solubility of this and structurally related molecules.

Executive Summary: The Imperative of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a leading cause of failure for promising drug candidates, often leading to low bioavailability, unpredictable in vivo results, and significant formulation challenges.[1][2] This guide will dissect the anticipated solubility characteristics of this compound and provide robust methodologies for its empirical determination.

Molecular Structure and Theoretical Solubility Assessment

This compound possesses a molecular structure that presents a balance of hydrophobic and moderately polar features.

-

tert-Butyl Group: This bulky, non-polar moiety significantly contributes to the molecule's hydrophobicity, which is expected to decrease its solubility in aqueous media.[3]

-

Carbamate Linkage: The carbamate group (-NHCOO-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially facilitating interactions with polar solvents.

-

Substituted Benzyl Ring: The aromatic ring is inherently hydrophobic. The chloro and methoxy substituents modulate its electronic properties and may slightly influence its interaction with solvents.

Based on the general principle of "like dissolves like," it is predicted that this compound will exhibit good solubility in a range of organic solvents and limited solubility in aqueous solutions.[4]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate the entire molecule, including the polar carbamate group and the non-polar regions.[5] |

| Polar Protic | Ethanol, Methanol | Moderate to High | The alkyl chain of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl group can interact with the carbamate. |

| Non-Polar | Toluene, Hexanes | Low to Moderate | The presence of the polar carbamate and methoxy groups will likely limit solubility in highly non-polar solvents. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The dominant hydrophobic character of the tert-butyl group and the substituted aromatic ring is expected to result in poor aqueous solubility. |

Experimental Determination of Solubility

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements. Kinetic solubility is often used in early-stage discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][6][7]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[1][6][8] This is a rapid assessment well-suited for initial screening.

The following diagram outlines a typical workflow for a nephelometric (light-scattering) based kinetic solubility assay.

Caption: Workflow for a Nephelometric Kinetic Solubility Assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition of Aqueous Buffer: To each well, add phosphate-buffered saline (PBS) at pH 7.4 to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid material.[2][6] The shake-flask method is the gold standard for this determination.[7]

The following diagram illustrates the process for determining thermodynamic solubility.

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values to assess pH-dependent solubility).

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours. This extended incubation is crucial to ensure that the solution has reached equilibrium.[6][7]

-

Separation of Undissolved Solid: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining fine particles.[8]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS) are the preferred analytical techniques.[1][2] A calibration curve prepared from known concentrations of the compound is used for quantification.

-

Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound can be influenced by several factors, which should be investigated to build a complete profile.

-

pH: The carbamate group is generally neutral, and the molecule lacks strongly acidic or basic functional groups. Therefore, its solubility is expected to be largely independent of pH in the physiological range. However, at extreme pH values, hydrolysis of the carbamate or tert-butyl group could occur, which would affect the measurement.

-

Temperature: Solubility is generally an endothermic process for most organic solids. Therefore, an increase in temperature is expected to increase the solubility of this compound.

-

Co-solvents: In formulation development, co-solvents such as ethanol, propylene glycol, or PEG 400 are often used to enhance the solubility of hydrophobic compounds. The solubility of the title compound is expected to increase significantly in the presence of these co-solvents.

Conclusion and Recommendations

The solubility profile of this compound is a critical dataset for its advancement as a potential drug candidate. Based on its structure, it is predicted to have low intrinsic aqueous solubility. A thorough experimental evaluation using both kinetic and thermodynamic methods is essential. For early-stage assessment, a high-throughput nephelometric assay is recommended. For lead optimization and pre-formulation studies, the gold-standard shake-flask method is imperative to determine the true thermodynamic solubility. A comprehensive study should also include an assessment of pH-dependent solubility and the effect of co-solvents to guide formulation strategies.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplemental Material I. Solubility Estimates of Boc Derivatives. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate Properties. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-chloro-3-oxobutyrate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). tert-Butyl (3-aminopropyl)methylcarbamate Properties. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). 2-[(2-Carboxy-4-chlorophenyl)amino]-3-methoxybenzoic acid Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 3-chloro-4-methoxybenzylcarbamate: Synthesis, Characterization, and Application

Introduction and Strategic Importance

In the landscape of modern pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-purity active pharmaceutical ingredients (APIs). tert-Butyl 3-chloro-4-methoxybenzylcarbamate is a quintessential example of a critical building block, meticulously designed for multi-step synthetic pathways. Its structure combines a substituted benzylamine core with a tert-butoxycarbonyl (Boc) protecting group, a pairing that offers both stability and selective reactivity.

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of the benzylamine's nitrogen atom.[1] This protection is crucial, preventing unwanted side reactions while other parts of a larger molecule are being modified. The chloro and methoxy substituents on the aromatic ring are not merely passive decorations; they are key electronic and steric modulators that are often integral to the final API's ability to bind to its biological target.[2]

The significance of this particular carbamate is highlighted by its role as an indispensable intermediate in the synthesis of drugs like Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[3][4] Its precise architecture allows for the efficient construction of the complex molecular framework of such APIs, making a deep understanding of its properties, synthesis, and handling essential for researchers in drug development.

Physicochemical Properties and Spectroscopic Analysis

Accurate characterization is the bedrock of chemical synthesis. For a key intermediate like this compound, confirming its identity and purity is a non-negotiable step before proceeding to subsequent, often costly, synthetic transformations.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₁₈ClNO₃ |

| Molecular Weight | 271.74 g/mol |

| Appearance | Expected to be a white to off-white solid or oil |

| CAS Number | Not explicitly assigned; a derivative of 3-chloro-4-methoxybenzylamine (CAS: 247569-42-2) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.28 (d, 1H, Ar-H), 7.09 (dd, 1H, Ar-H), 6.88 (d, 1H, Ar-H), ~5.0 (br s, 1H, NH), 4.25 (d, 2H, CH₂), 3.88 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃). Note: Predicted shifts based on analogous structures.[5][6] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155.9 (C=O), ~154.5 (Ar-C), ~131.5 (Ar-C), ~129.0 (Ar-CH), ~126.5 (Ar-CH), ~122.0 (Ar-C), ~111.5 (Ar-CH), ~79.5 (C(CH₃)₃), ~56.0 (OCH₃), ~44.5 (CH₂), ~28.4 (C(CH₃)₃). Note: Predicted shifts.[5][6] |

| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1500 (C=C aromatic), ~1250 (C-O stretch), ~800 (C-Cl stretch). |

| Mass Spec (ESI+) | m/z: 272.1 [M+H]⁺, 294.1 [M+Na]⁺, 216.1 [M-tBu+H]⁺, 172.1 [M-Boc+H]⁺. |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a logical, two-stage process: first, the preparation of the core amine, followed by the introduction of the Boc protecting group. Understanding the causality behind the chosen reagents and conditions is key to optimizing the process.

Retrosynthetic Analysis

A retrosynthetic approach reveals the most logical bond disconnection at the carbamate nitrogen. This identifies the primary precursors as 3-chloro-4-methoxybenzylamine and a Boc-donating electrophile, such as di-tert-butyl dicarbonate (Boc₂O). The substituted benzylamine itself can be traced back to the more readily available 4-methoxybenzylamine.

Caption: Retrosynthetic analysis of the target carbamate.

Stage 1: Synthesis of 3-Chloro-4-methoxybenzylamine

The critical step here is the regioselective chlorination of the electron-rich aromatic ring of 4-methoxybenzylamine.

-

Experimental Choice & Rationale: While elemental chlorine could be used, it is notoriously unselective and can lead to polychlorinated byproducts, complicating purification.[7] Sulfuryl chloride (SO₂Cl₂) in acetic acid is the reagent of choice for a more controlled reaction. The methoxy group is an ortho-, para-director. Since the para position is blocked, chlorination is directed to the ortho position (C3). The use of acetic acid as a solvent helps to moderate the reactivity. The product conveniently precipitates as the hydrochloride salt upon addition of a non-polar solvent like methyl tert-butyl ether (MTBE), simplifying isolation and yielding a stable, solid product.[7][8]

Stage 2: N-Boc Protection

This is a standard and highly efficient transformation in organic synthesis.

-

Mechanism & Rationale: The lone pair of the amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, displacing the stable tert-butoxycarbonate leaving group. A mild base, such as triethylamine (TEA) or sodium bicarbonate, is typically added to neutralize the acidic proton generated on the nitrogen, driving the reaction to completion.[1][9] This reaction is favored due to the high reactivity of Boc₂O and the formation of stable, gaseous byproducts (CO₂) and tert-butanol.

Caption: Forward synthesis workflow for the target molecule.

Application in Drug Development: The Avanafil Synthesis

The utility of this compound is best illustrated by its role in the synthesis of Avanafil. After its preparation, the Boc-protected amine is deprotected under acidic conditions to liberate the free 3-chloro-4-methoxybenzylamine.[4] This amine then serves as a nucleophile in a crucial SₙAr (Nucleophilic Aromatic Substitution) reaction with a substituted pyrimidine ring, forming a key C-N bond that establishes the core scaffold of the final drug molecule.[4]

Caption: Role of the title compound in the Avanafil synthesis pathway.

Key Experimental Protocols

The following protocols are generalized from established procedures and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment should be performed before any experimental work.

Protocol 1: Synthesis of 3-Chloro-4-methoxybenzylamine Hydrochloride[7]

Table 2: Reagents and Conditions for Amine Synthesis

| Step | Action | Description & Rationale |

| 1. Reaction Setup | Charge reactor with 4-methoxybenzylamine (1.0 eq) and acetic acid. | Acetic acid serves as both solvent and a mild acid catalyst. |

| 2. Cooling | Cool the mixture to 20-25°C using an ice bath. | Controls the exothermicity of the chlorination reaction. |

| 3. Reagent Addition | Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise. | Slow addition maintains temperature and prevents runaway reactions and side-product formation. |

| 4. Reaction | Stir at room temperature for 5-6 hours. | Allows the reaction to proceed to completion. Monitor by TLC or HPLC. |

| 5. Precipitation | Dilute the reaction mixture with methyl tert-butyl ether (MTBE). | The hydrochloride salt of the product is insoluble in MTBE, causing it to precipitate. |

| 6. Isolation | Stir for 1 hour, then collect the solid by filtration. | Ensures complete precipitation. |

| 7. Washing & Drying | Wash the solid with fresh MTBE and dry under vacuum. | Removes residual acetic acid and solvent to yield the pure hydrochloride salt. |

Protocol 2: Synthesis of this compound[1]

Table 3: Reagents and Conditions for Boc Protection

| Step | Action | Description & Rationale |

| 1. Amine Prep | Suspend 3-chloro-4-methoxybenzylamine HCl (1.0 eq) in Dichloromethane (DCM). Add aqueous NaOH to basify to pH >10 and extract the free amine into the DCM layer. | The free amine must be generated from its hydrochloride salt to be nucleophilic. |

| 2. Reaction Setup | To the solution of the free amine in DCM, add Triethylamine (TEA, 1.2 eq). | TEA acts as a base to scavenge the proton released during the reaction. |

| 3. Reagent Addition | Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. | Boc₂O is the electrophilic source of the Boc group. |

| 4. Reaction | Stir at room temperature until TLC indicates consumption of the starting amine. | The reaction is typically complete within 2-4 hours. |

| 5. Workup | Wash the reaction mixture with saturated aqueous NaHCO₃ and then brine. | Removes excess reagents and acidic byproducts. |

| 6. Isolation | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Yields the crude product, which can be purified by column chromatography if necessary. |

Protocol 3: Deprotection to Regenerate the Amine[1]

Table 4: Reagents and Conditions for Boc Deprotection

| Step | Action | Description & Rationale |

| 1. Reaction Setup | Dissolve the Boc-protected amine (1.0 eq) in DCM. | DCM is a common solvent that is stable to strong acids. |

| 2. Acid Addition | Add Trifluoroacetic acid (TFA, 20-50% v/v) to the solution at room temperature. | TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The mechanism involves protonation followed by elimination of isobutene and CO₂. |

| 3. Reaction | Stir and monitor by TLC until the starting material is consumed (typically 30-60 minutes). | The reaction is rapid at room temperature. |

| 4. Isolation | Remove the solvent and excess TFA under reduced pressure. | Co-evaporation with a solvent like toluene can help remove residual TFA. |

| 5. Neutralization | Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃. | Quenches the excess acid to allow for extraction of the free amine product. |

| 6. Extraction | Separate the layers and extract the aqueous phase with DCM. Combine organic layers, dry, and concentrate. | Isolates the final free amine product. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling: Sulfuryl chloride and Trifluoroacetic acid are highly corrosive and should be handled in a well-ventilated fume hood. Di-tert-butyl dicarbonate is an irritant.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its structure is a carefully considered balance of a stable, protected amine and a functionally substituted aromatic ring. The robust and scalable synthetic routes to its preparation, coupled with its proven utility as a key building block for high-value pharmaceutical targets like Avanafil, solidify its importance for researchers and professionals in the field of drug development. A thorough understanding of its synthesis, characterization, and application is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

- Endo, A., & Douglas, A. W. (2000). Practical Preparation of 3-Chloro-4-Methoxybenzylamine Hydrochloride. Organic Process Research & Development.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. Benchchem.

- Marcel Dekker, Inc. (2000). Practical Preparation of 3-Chloro-4-Methoxybenzylamine Hydrochloride.

- ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine. ChemicalBook.

- BenchChem. (2025). Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. Benchchem.

- Li, B., et al. (2001). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

- Ashenhurst, J. (2018).

- BenchChem. (2025). The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. Benchchem.

- El-Messaoudi, M., et al. (2013).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- MilliporeSigma. (n.d.).

- ChemicalBook. (n.d.). 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum. ChemicalBook.

- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- The Royal Society of Chemistry. (n.d.). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. The Royal Society of Chemistry.

- Norris, J. F., & Olmsted, A. W. (n.d.). tert.-BUTYL CHLORIDE. Organic Syntheses Procedure.

- Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- BLDpharm. (n.d.). 1973408-86-4|tert-Butyl (3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)

- Chemsrc. (2025). CAS#:162709-18-4 | Tert-butyl (4-benzyl-2-methoxypyridin-3-yl)

- Sigma-Aldrich. (n.d.). tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)

- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

- ChemRxiv. (n.d.). Identification of three new inhibitor classes against Plasmodium falciparum. ChemRxiv.

- Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). An efficient method for the synthesis of novel N-sulfonylimines using TBAB under solvent-free conditions. JOCPR.

- PubChem. (n.d.).

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- PubChem. (n.d.). tert-butyl N-((2S)-4-chloro-3-oxo-1-phenylbutan-2-yl)

- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

- PubMed. (2008).

- BLDpharm. (n.d.). 1428846-84-7|tert-Butyl (3-amino-4-methoxybenzyl)(methyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

synthesis of tert-Butyl 3-chloro-4-methoxybenzylcarbamate from 3-chloro-4-methoxybenzylamine

An In-depth Technical Guide for the Synthesis of a Key Pharmaceutical Intermediate

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly within pharmaceutical development.[1] Its strategic use allows for the selective masking of amine functionalities, enabling complex molecular architecture to be constructed with precision.[2] This guide provides a comprehensive, in-depth exploration of the synthesis of tert-Butyl 3-chloro-4-methoxybenzylcarbamate, a valuable intermediate, from its primary amine precursor, 3-chloro-4-methoxybenzylamine. We will delve into the mechanistic underpinnings of the Boc protection reaction, provide a detailed and validated experimental protocol, and discuss the critical role of this compound and its structural motifs in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: The Strategic Importance of Boc-Protected Amines in Drug Discovery

The amine functional group is a ubiquitous feature in a vast array of biologically active molecules. However, its inherent nucleophilicity and basicity can often interfere with desired chemical transformations at other sites within a molecule.[2] The strategic implementation of protecting groups is therefore a fundamental concept in synthetic organic chemistry. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of installation, stability across a wide range of reaction conditions, and facile, selective removal under mild acidic conditions.[3][4]

The target molecule of this guide, this compound, incorporates several structural features of significance in medicinal chemistry. The chloro and methoxy substituents on the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting parameters such as metabolic stability, receptor binding affinity, and bioavailability.[5] Furthermore, the carbamate linkage itself is a key structural motif in numerous approved drugs.[6] The precursor, 3-chloro-4-methoxybenzylamine, is a known intermediate in the synthesis of various pharmaceutical compounds, including the erectile dysfunction medication Avanafil.[7][8] A robust and well-characterized synthesis of its Boc-protected form is therefore of considerable value to the drug development community.

The Chemistry of Boc Protection: A Mechanistic Overview

The synthesis of this compound from 3-chloro-4-methoxybenzylamine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly referred to as Boc anhydride ((Boc)₂O).[1]

The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This initial attack forms a transient tetrahedral intermediate.[1] This intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group.[9] This leaving group is unstable and subsequently decomposes into the thermodynamically stable products: carbon dioxide gas and a tert-butoxide anion.[9]

The presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often employed to accelerate the reaction.[2] The base serves to deprotonate the positively charged amine in the intermediate, thereby regenerating the neutral amine and driving the reaction to completion.[9]

The overall transformation can be summarized as follows:

Caption: General scheme for the Boc protection of 3-chloro-4-methoxybenzylamine.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of all substances involved in a synthetic procedure is paramount for both safety and successful execution.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 3-chloro-4-methoxybenzylamine | C₈H₁₀ClNO | 171.62 | Liquid | 110 °C / 0.3 mmHg |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Colorless solid or oil | 56-57 °C / 0.5 mmHg[10] |

| This compound | C₁₃H₁₈ClNO₃ | 287.74 | Solid | Not readily available |

| Triethylamine | C₆H₁₅N | 101.19 | Liquid | 89.5 °C |

Detailed Experimental Protocol

This protocol has been designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents:

-

3-chloro-4-methoxybenzylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methoxybenzylamine (1.0 equivalent).

-

Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

-

To this stirred solution, add triethylamine (TEA) (1.2 equivalents). Stir for 5-10 minutes at room temperature under a nitrogen or argon atmosphere.

-

-

Addition of Boc Anhydride:

-

In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the stirred amine solution over a period of 15-20 minutes. A slight exotherm may be observed. The reaction can be cooled in an ice bath if necessary, although it typically proceeds well at room temperature.[11]

-

-

Reaction Monitoring:

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

To prepare a TLC sample, withdraw a small aliquot of the reaction mixture and spot it on a silica gel plate.

-

Develop the plate using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).

-

Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The reaction is complete when the starting amine spot is no longer visible. The reaction is typically complete within 1-4 hours.[3]

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid and triethylamine hydrochloride.

-

Transfer the mixture to a separatory funnel and add more DCM if necessary.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Isolation and Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product is often of sufficient purity for subsequent steps. However, if further purification is required, this can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Caption: A streamlined workflow for the synthesis of this compound.

Safety and Handling Considerations

-

3-chloro-4-methoxybenzylamine: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Flammable liquid and vapor. Fatal if inhaled. Causes skin and serious eye irritation, and may cause an allergic skin reaction.[12] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[13]

-

Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety protocols.[14][15]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show a characteristic singlet at around 1.4-1.5 ppm integrating to 9 protons, corresponding to the tert-butyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of the carbamate functional group (C=O stretch typically around 1680-1720 cm⁻¹).

Conclusion

The synthesis of this compound via the Boc protection of 3-chloro-4-methoxybenzylamine is a robust and reliable transformation that is fundamental to the construction of more complex pharmaceutical targets. This guide has provided a detailed, technically-grounded overview of the reaction, from its mechanistic basis to a practical, step-by-step experimental protocol. By understanding the principles and adhering to the procedures outlined herein, researchers and scientists in the field of drug development can confidently and safely produce this key synthetic intermediate.

References

-

Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. [Link]

-

Amine Protection / Deprotection - Fisher Scientific. [Link]

-

Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. [Link]

-

102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. [Link]

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. [Link]

-

BOC Protection and Deprotection - J&K Scientific LLC. [Link]

-

ORGANIC SYNTHESES. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate Properties - EPA. [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Protecting Groups List - SynArchive. [Link]

- CN101704755A - Method for preparing p-tert-butylbenzylamine - Google P

-

Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. [Link]

-

Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide - PrepChem.com. [Link]

-

tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem. [Link]

-

(PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. [Link]

-

CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183) - PubMed. [Link]

-

tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties - EPA. [Link]

-

The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. drughunter.com [drughunter.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. Lab Reporter [fishersci.co.uk]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. Di-tert-butyl dicarbonate(24424-99-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. carlroth.com [carlroth.com]

mechanism of tert-Butyl 3-chloro-4-methoxybenzylcarbamate formation

Topic: Mechanistic Insight and Synthetic Protocol: Formation of tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Part 1: Executive Synthesis

The Strategic Imperative The formation of This compound is a critical protection step in the synthesis of complex pharmaceutical agents, particularly in the development of phosphodiesterase inhibitors (e.g., PDE5) and GPCR modulators. This reaction is not merely a "protection" event; it is a chemoselective modulation of the benzylamine nitrogen, rendering it inert to subsequent nucleophilic attacks or oxidation while preserving the electronic integrity of the 3-chloro-4-methoxy phenyl ring.

For the medicinal chemist, the tert-butyloxycarbonyl (Boc) group is chosen here for its orthogonality. It survives basic hydrolysis (used to cleave esters elsewhere in the scaffold) and catalytic hydrogenation (if the chloro-substituent allows), yet cleaves cleanly under acidic conditions (TFA/HCl) when the amine must be regenerated.

Part 2: Mechanistic Deep Dive

The transformation relies on the nucleophilic acylation of 3-chloro-4-methoxybenzylamine using di-tert-butyl dicarbonate (

The Reaction Pathway

-

Nucleophilic Activation (Desalting): The starting material is frequently the hydrochloride salt (

). The amine is non-nucleophilic in this state. A tertiary amine base (Triethylamine or DIPEA) acts as a proton scavenger, shifting the equilibrium to the free base ( -

Nucleophilic Attack: The lone pair of the benzylic nitrogen attacks one of the carbonyl carbons of the

molecule. This is the rate-determining step in un-catalyzed systems. The 3-chloro and 4-methoxy substituents on the phenyl ring have a negligible electronic effect on this benzylic nitrogen due to the methylene spacer, ensuring the nucleophilicity remains comparable to a standard benzylamine. -

Tetrahedral Intermediate Collapse: A zwitterionic tetrahedral intermediate forms transiently. It collapses to expel the tert-butyl carbonate anion (

). -

Decarboxylative Cascade (The Driving Force): The expelled tert-butyl carbonate is unstable. It rapidly decomposes into carbon dioxide (

) and tert-butoxide (

Visualizing the Mechanism

Figure 1: Mechanistic flow of the Boc-protection showing the entropy-driven irreversible pathway.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for 10.0 mmol scale but is linearly scalable. It utilizes a biphasic or organic solvent system with an integrated "Gas Evolution Check" as a validation step.

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Amount (10 mmol scale) |

| 3-Chloro-4-methoxybenzylamine HCl | Substrate | 1.0 | 2.08 g |

| Di-tert-butyl dicarbonate ( | Reagent | 1.1 | 2.40 g |

| Triethylamine (TEA) | Base | 1.2 - 2.0* | 1.67 - 2.80 mL |

| Dichloromethane (DCM) | Solvent | N/A | 20 - 30 mL |

| 0.5 M HCl (aq) | Wash Buffer | N/A | 20 mL |

*Note: Use 2.0 equiv if starting with HCl salt (1 eq to desalt, 1 eq catalytic/buffer). Use 1.1 eq if starting with free amine.

Step-by-Step Methodology

1. Preparation and Desalting (The Activation Phase)

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add 3-chloro-4-methoxybenzylamine HCl (2.08 g) and DCM (20 mL). The salt will likely form a suspension.

-

Activation: Add Triethylamine (2.80 mL) dropwise via syringe.

-

Observation: The suspension should clear or change texture as the free amine is liberated and TEA-HCl precipitates (depending on concentration).

-

Why: The protonated amine cannot attack the electrophile. This step is the "On Switch."

-

2. The Reaction (Boc Addition)

-

Cooling (Optional but Recommended): Cool the mixture to 0°C in an ice bath. This controls the exotherm, though the reaction is mild.

-

Addition: Dissolve

(2.40 g) in a minimal amount of DCM (5 mL) and add it dropwise to the amine solution. -

The "Gas Check" (Validation): Remove the ice bath and allow to warm to Room Temperature (RT). *

An In-depth Technical Guide to Boc Protection in Organic Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1] Its widespread adoption is attributable to its ease of introduction, stability across a diverse range of chemical conditions, and the mild acidic conditions required for its removal.[1] This guide provides a comprehensive technical overview of the Boc group, detailing the principles of its application, mechanistic insights, experimental protocols, and strategic considerations for its use in complex synthetic endeavors. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Amine Protection

In the intricate world of multi-step organic synthesis, the selective modification of a single functional group in the presence of others is a paramount challenge. Amines, being nucleophilic and basic, are highly reactive towards a wide array of reagents.[2][3] This reactivity necessitates the use of protecting groups to temporarily mask the amine functionality, thereby preventing undesired side reactions and enabling the desired chemical transformations elsewhere in the molecule.[4][5]

The ideal protecting group should be:

-

Easy and efficient to introduce.

-

Stable under a wide variety of reaction conditions.

-

Readily and selectively removed under mild conditions that do not affect other functional groups.

The tert-butyloxycarbonyl (Boc) group, a carbamate-based protecting group, fulfills these criteria exceptionally well, making it one of the most frequently employed amine protecting groups in non-peptide chemistry.[6][7]

The Chemistry of the Boc Group: A Tale of Stability and Lability

The utility of the Boc group is rooted in its unique electronic and steric properties. The carbamate structure reduces the nucleophilicity and basicity of the parent amine.[4] Furthermore, the bulky tert-butyl group provides steric hindrance, further shielding the nitrogen atom.

A key advantage of the Boc group is its stability under a broad spectrum of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[8][9][10] This robustness allows for a high degree of flexibility in synthetic planning.

Conversely, the Boc group is readily cleaved under acidic conditions.[8][11] This acid lability is the cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions. This concept of "orthogonality" is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where multiple protecting groups are employed.[8][12][13] For instance, the Boc group is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][8][14]

Installation of the Boc Group: The Protection Step

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[4][15][16]

Reaction Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[1][4][14] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[1][17] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[4]

Caption: Mechanism of Boc protection of an amine.

The reaction can be performed with or without a base.[1] When a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used, it deprotonates the amine, increasing its nucleophilicity and accelerating the reaction.[4][17]

Experimental Protocol: General Procedure for N-Boc Protection

Materials:

-

Primary or secondary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Base (e.g., Triethylamine, DIPEA, or NaOH) (1.2 - 2.0 equiv, if used)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water/THF mixture)

Procedure:

-

Dissolution: Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.[4]

-

Base Addition (if applicable): Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[4]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate to the stirring solution.[4] The reaction is often exothermic.

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 0°C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the workup procedure will vary depending on the solvent and the properties of the product. A typical aqueous workup involves dilution with water and extraction with an organic solvent.[6]

-

Isolation and Purification: The organic layers are combined, washed (e.g., with water and brine), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[15] If necessary, the product can be further purified by column chromatography.

Removal of the Boc Group: The Deprotection Step

The facile removal of the Boc group under acidic conditions is one of its most valuable attributes.[4]

Reaction Mechanism

Acid-catalyzed deprotection begins with the protonation of the carbonyl oxygen of the Boc group.[11] This protonation enhances the leaving group ability of the carbamate. The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation can be trapped by a nucleophilic solvent or undergo elimination to form isobutene.

Caption: Mechanism of acid-catalyzed Boc deprotection.

A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan or methionine in peptides) by the liberated tert-butyl cation.[18][19][20] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the carbocation.[19][21]

Common Deprotection Reagents and Conditions

A variety of acidic conditions can be employed for Boc deprotection, with the choice depending on the sensitivity of the substrate.

| Acidic Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or 25-50% v/v in DCM | The most common and efficient method.[11][22] |

| Hydrochloric Acid (HCl) | 4M in dioxane or methanol | Provides the amine as its hydrochloride salt.[11][19] |

| Formic Acid | 50-60% aqueous solution | A milder alternative to TFA or HCl.[1] |

| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric amounts | Can be used in various organic solvents. |

| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Stoichiometric amounts in DCM | Offers selectivity in certain cases.[7][19] |

Experimental Protocol: General Procedure for N-Boc Deprotection with TFA

Materials:

-

N-Boc protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., anisole, optional)

Procedure:

-

Setup: Dissolve the N-Boc protected amine in DCM in a round-bottom flask.[15]

-

Reagent Addition: Add TFA (typically 25-50% v/v) to the solution.[15] If the substrate contains sensitive functional groups, add a scavenger.

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid and can be monitored by TLC.

-

Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product is the trifluoroacetate salt of the deprotected amine. Further purification or neutralization may be required depending on the subsequent steps.

Orthogonality and Applications in Peptide Synthesis

The concept of orthogonal protection is fundamental to the synthesis of complex molecules like peptides.[13] In solid-phase peptide synthesis (SPPS), the Boc strategy relies on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.[12][22]

The typical Boc-SPPS cycle involves:

-

Deprotection: Removal of the N-terminal Boc group with a moderately strong acid like TFA.[22]

-

Neutralization: Neutralization of the resulting ammonium salt.

-

Coupling: Coupling of the next Boc-protected amino acid.[22]

This cycle is repeated until the desired peptide sequence is assembled. Finally, a strong acid, such as anhydrous hydrogen fluoride (HF), is used to cleave the peptide from the solid support and remove the side-chain protecting groups simultaneously.[22][23]

While the Fmoc strategy, which utilizes a base-labile protecting group, has become more prevalent in recent years due to its milder deprotection conditions, the Boc strategy remains highly valuable, especially for the synthesis of long or complex peptides.[8][]

Potential Side Reactions and Troubleshooting

While Boc protection is generally a robust and reliable method, several side reactions can occur, particularly in the context of peptide synthesis.

-

Incomplete Coupling: Sterically hindered amino acids may lead to incomplete coupling reactions.[18] This can often be addressed by "double coupling," where the coupling step is repeated with fresh reagents.[18]

-

Racemization: The activation of the carboxylic acid group during coupling can sometimes lead to racemization, especially with sensitive amino acids.[18] The choice of coupling reagents and the careful control of base concentration can minimize this issue.[18]

-

Alkylation during Deprotection: As mentioned earlier, the tert-butyl cation generated during deprotection can alkylate nucleophilic side chains.[18] The use of scavengers is the standard solution to this problem.[18]

-

Trifluoroacetylation: The newly liberated amine can sometimes be acylated by TFA, though this is generally less common.[18]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its favorable combination of stability, ease of introduction, and mild, selective removal has solidified its role in a vast array of synthetic applications, from academic research to industrial drug development.[4] A thorough understanding of its chemistry, including reaction mechanisms, optimal conditions, and potential side reactions, empowers researchers to effectively leverage the Boc group in the synthesis of increasingly complex and vital molecules.

References

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

-

Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved from [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

-

Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

-

Unnamed publisher. (n.d.). Protec'ng Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

- Unnamed publisher. (n.d.). Chapter 8 Amino Protecting Groups.

-

Wikimedia Commons. (2016, March 27). File:Synthesis of Boc anhydride.png. Retrieved from [Link]

-

Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

-

Common Organic Chemistry. Boc Protection - Common Conditions. Retrieved from [Link]

-

Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Lab Reporter [fishersci.dk]

- 7. jk-sci.com [jk-sci.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 17. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]

Technical Guide: Physical Appearance & Characterization of tert-Butyl 3-chloro-4-methoxybenzylcarbamate

The following technical guide details the physical appearance, physicochemical properties, and characterization framework for tert-Butyl 3-chloro-4-methoxybenzylcarbamate .

Executive Summary & Chemical Identity

This compound (CAS: 1823229-28-2 ) is a critical organic intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and phosphodiesterase (PDE) inhibitors (e.g., analogs of Avanafil). It serves as the N-Boc protected derivative of 3-chloro-4-methoxybenzylamine , allowing for controlled functionalization of the benzyl ring without interference from the primary amine.

| Property | Data |

| CAS Number | 1823229-28-2 |

| IUPAC Name | tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate |

| Molecular Formula | C₁₃H₁₈ClNO₃ |

| Molecular Weight | 271.74 g/mol |

| Structural Class | Carbamate; Benzylamine derivative |

Physical Appearance & Organoleptic Properties[1][2][3]

Primary Physical State

In its pure, isolated form, this compound typically exists as a white to off-white crystalline solid . However, like many low-melting Boc-protected benzylamines, it can present as a colorless to pale yellow viscous oil if it contains trace solvent impurities or if it has not been recrystallized effectively.

-

Standard Appearance: White crystalline powder or needles.

-

Crude/Impure Appearance: Pale yellow viscous oil or waxy semi-solid.

-

Odor: Faint, characteristic carbamate odor (sweet/ester-like); odorless when highly pure.

Phase Transition Context

Understanding the physical state requires comparison with its precursors:

-

Precursor (Free Amine): 3-Chloro-4-methoxybenzylamine is a colorless liquid at room temperature [1].

-

Precursor (HCl Salt): 3-Chloro-4-methoxybenzylamine hydrochloride is a high-melting white solid (MP: 250–255 °C) [2].[1]

-

Target (Boc-Derivative): The addition of the tert-butyl carbamate group to the liquid amine generally raises the melting point, resulting in a low-melting solid (estimated MP range: 60–90 °C based on structural analogs like tert-butyl 4-methoxybenzylcarbamate).

Solubility Profile

The physical appearance changes drastically upon solvation.

-

Water: Insoluble (appears as oily droplets or floating flakes).

-

Dichloromethane (DCM): Highly soluble (clear, colorless solution).

-

Ethyl Acetate: Soluble.[2]

-

Hexanes/Heptane: Sparingly soluble (often used as an anti-solvent to induce precipitation/crystallization).

Physicochemical Characterization Matrix

To validate the physical appearance, the following metrics must be confirmed.

| Metric | Specification | Methodological Note |

| Melting Point | 60–90 °C (Typical range for analogs) | Sharp melting range indicates high purity. Broad range (<5°C) suggests solvent occlusion. |

| Flash Point | >110 °C | Predicted based on high boiling point of the carbamate moiety. |

| Hygroscopicity | Non-hygroscopic | Stable under ambient humidity; does not deliquesce like the HCl salt. |

| LogP | ~2.5–3.0 | Lipophilic; partitions readily into organic layers during extraction. |

Experimental Synthesis & Isolation Protocol

The physical appearance is heavily dependent on the isolation method. The following workflow ensures the production of the white solid form rather than the oil.

Synthesis Workflow (Graphviz)

Figure 1: Synthesis and isolation workflow to achieve the crystalline solid state.

Crystallization Protocol

-

Concentration: Evaporate the reaction solvent (DCM or THF) completely to obtain a crude yellow oil.

-

Seeding/Trituration: Add cold hexanes or a mixture of Hexane:EtOAc (9:1) to the oil.

-

Agitation: Sonicate or vigorously stir. The oil should turn cloudy and precipitate a white solid.

-

Filtration: Collect the solid via vacuum filtration and wash with cold pentane.

-

Drying: Dry under high vacuum to remove trace solvents, yielding the free-flowing white powder .

Analytical Verification (Identity Confirmation)

Visual inspection is insufficient for chemical verification. Use these spectral fingerprints to confirm the identity of the white solid.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃

-

δ 7.3–7.4 (d, 1H): Aromatic proton (ortho to Cl).

-

δ 7.1–7.2 (dd, 1H): Aromatic proton.

-

δ 6.8–6.9 (d, 1H): Aromatic proton (ortho to OMe).

-

δ 4.8–5.0 (br s, 1H): NH carbamate proton (Exchangeable).

-

δ 4.2–4.3 (d, 2H): Benzylic CH₂ (coupled to NH).

-

δ 3.8–3.9 (s, 3H): Methoxy OCH₃ .[3]

-

δ 1.45 (s, 9H): tert-Butyl (CH₃)₃ group (Strong singlet).

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Key Peaks:

-

[M+H]⁺: 272.1 (Weak, often loses Boc).

-

[M+Na]⁺: 294.1 (Dominant adduct).

-

[M-Boc+H]⁺: 172.0 (Fragment corresponding to the free amine core).

-

Stability & Handling

-

Storage: Store at 2–8 °C (Refrigerated). While stable at room temperature, cold storage prevents slow hydrolysis or discoloration.

-

Light Sensitivity: Minimal, but storage in amber vials is recommended to prevent yellowing over long periods.

-

Incompatibility: Strong acids (TFA, HCl) will remove the Boc group, reverting the compound to the solid HCl salt or liquid free amine.

References

-

Biofount. (2023). Chemical Data: this compound (CAS 1823229-28-2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl 3-chloro-4-methoxybenzylcarbamate

This guide provides comprehensive safety and handling protocols for tert-Butyl 3-chloro-4-methoxybenzylcarbamate, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for structurally analogous compounds to ensure a high degree of scientific integrity and promote a self-validating system of laboratory safety.

Chemical Identification and Properties

| Property | Inferred Value/Information |

| Physical State | Likely a solid at room temperature.[1] |

| Appearance | Likely an off-white or white solid.[2] |

| Molecular Formula | C13H18ClNO3 |

| Molecular Weight | 271.74 g/mol |

| Solubility | Expected to be soluble in organic solvents. |

| Storage Temperature | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years).[3] |

Hazard Identification and Classification

Based on data from related compounds, this compound is anticipated to present the following hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.[4][5][6][7]

-

Skin Corrosion/Irritation: May cause skin irritation.[2][6][7]

-

Serious Eye Damage/Irritation: May cause serious eye irritation.[1][2][4][5][6]

-

Respiratory Irritation: May cause respiratory tract irritation.[6][7]

A GHS-style classification based on analogous compounds would likely include:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[4][5][6][7] |

| Skin Corrosion/Irritation | Category 2[2][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A[2][4][5][6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3[6][7] |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is paramount to ensuring laboratory safety.

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

-

Avoid the formation of dust when handling the solid material.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8][9]

-

Wash hands thoroughly with soap and water after handling.[8]

-

Ensure all containers are clearly labeled.[8]

Storage

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

-

For long-term storage, maintain at -20°C.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[10][11]

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[8]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[11]

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

First Aid Measures

In the event of exposure, follow these first aid protocols:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Spill and Leak Procedures

In the case of a spill, adhere to the following cleanup procedure:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Prevent the spilled material from entering drains or waterways.

Caption: Step-by-step spill response plan.

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local regulations.

-

Dispose of the compound and any contaminated materials in a designated hazardous waste container.

-

It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

-

Do not dispose of down the drain or into the environment.[1][10]

Toxicological Information

While specific toxicological data for this compound is not available, related compounds suggest that it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][4][5][6][7] The toxicological properties have not been fully investigated.[1]

Reactivity Data

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[1]

References

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (2019, February 12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

-

Capot Chemical Co.,Ltd. (2013, November 7). MSDS of Tert-butyl[4-(chlorosulfonyl)phenyl]carbamate. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). tert-butyl catechol: Human health tier II assessment. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-((2S)-4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. 1823229-28-2|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]